molecular formula C15H23NO2 B14446787 Benzaldehyde oxime, 2-hydroxy, 5-octyl

Benzaldehyde oxime, 2-hydroxy, 5-octyl

Cat. No.: B14446787
M. Wt: 249.35 g/mol
InChI Key: QSWRBFIQTJUYGA-FOWTUZBSSA-N
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Description

6-[(Hydroxyamino)methylidene]-4-octylcyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(hydroxyamino)methylidene]-4-octylcyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexadienone derivatives with hydroxyamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction temperature and time are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(Hydroxyamino)methylidene]-4-octylcyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-[(Hydroxyamino)methylidene]-4-octylcyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(hydroxyamino)methylidene]-4-octylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Salicylaldoxime: A similar compound with a hydroxyamino group and a cyclohexadienone structure.

    2-Hydroxybenzaldehyde oxime: Another related compound with similar functional groups.

Uniqueness

6-[(Hydroxyamino)methylidene]-4-octylcyclohexa-2,4-dien-1-one is unique due to its octyl substituent, which imparts distinct physical and chemical properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-4-octylphenol

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16-18/h9-12,17-18H,2-8H2,1H3/b16-12+

InChI Key

QSWRBFIQTJUYGA-FOWTUZBSSA-N

Isomeric SMILES

CCCCCCCCC1=CC(=C(C=C1)O)/C=N/O

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)C=NO

Origin of Product

United States

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